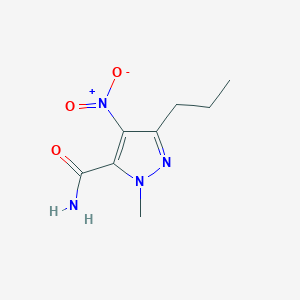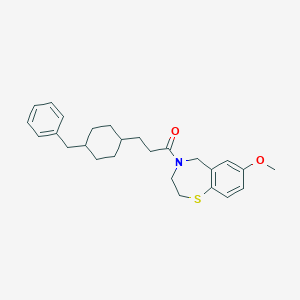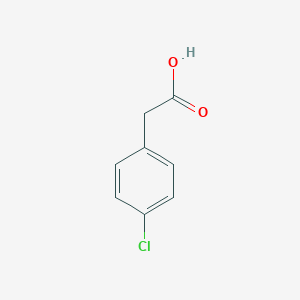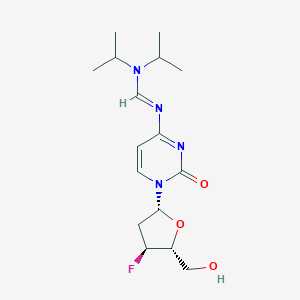![molecular formula C17H24O4 B131992 Acide 4-[4-(heptyloxy)phényl]-4-oxobutanoïque CAS No. 143134-89-8](/img/structure/B131992.png)
Acide 4-[4-(heptyloxy)phényl]-4-oxobutanoïque
Vue d'ensemble
Description
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid (4-HOPBA) is an organic acid that has been studied extensively due to its interesting biochemical and physiological effects. It has a variety of applications in scientific research, and is used in laboratory experiments to investigate the mechanisms of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
- Agent de réticulation : L’isocyanate de 4-(heptyloxy)phényle est utilisé comme agent de réticulation dans la production de mousses de polyuréthane, de revêtements et d’adhésifs. Sa réactivité avec les groupes hydroxyle lui permet de former des liaisons chimiques fortes, améliorant la durabilité et les propriétés mécaniques du matériau .
- Activité anti-inflammatoire potentielle : Un composé apparenté, la 4-(4-(heptyloxy)phényl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), a montré des effets neuroprotecteurs contre la pathologie de la maladie d’Alzheimer induite par le β-amyloïde . Des recherches plus approfondies pourraient explorer ses propriétés anti-inflammatoires.
- Potentiel désinfectant : Certaines études suggèrent que l’isocyanate de 4-(heptyloxy)phényle peut avoir des propriétés désinfectantes. Les chercheurs étudient son efficacité contre les bactéries, les virus et les champignons.
Science des matériaux et chimie des polymères
Synthèse organique et chimie médicinale
Microbiologie et agents antimicrobiens
Mécanisme D'action
Biochemical Pathways
The compound is involved in the repression of MAPK/NF-κB signaling pathways in β-Amyloid-Induced Alzheimer’s Disease Models . This pathway plays a key role in mediating the neuroprotective effects of the compound against AD-like pathology .
Result of Action
The compound exhibits a neuroprotective role against β-amyloid (Aβ)-induced cytotoxicity in PC12 cells and improves the learning and memory abilities of Aβ-induced AD-like rats . It also reversed tau hyperphosphorylation and reduced the production of proinflammatory cytokines, tumor necrosis factor-α and interleukin-6 .
Propriétés
IUPAC Name |
4-(4-heptoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20/h7-10H,2-6,11-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIATMKAFYNTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384281 | |
| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143134-89-8 | |
| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)





![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)





![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)